molecular formula C15H12Cl2N4 B077495 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile CAS No. 14185-99-0

2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile

Cat. No. B077495
CAS RN: 14185-99-0
M. Wt: 319.2 g/mol
InChI Key: XXGHHHAXTXPUFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile, also known as DAE-1, is a chemical compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the family of ethene-1,1,2-tricarbonitriles, which are known for their ability to inhibit the growth of cancer cells. In

Mechanism Of Action

The mechanism of action of 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile is not fully understood. However, studies have suggested that 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile inhibits the activity of the enzyme topoisomerase II, which is essential for DNA replication and repair. By inhibiting this enzyme, 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile prevents cancer cells from dividing and proliferating.

Biochemical And Physiological Effects

In addition to its anti-cancer properties, 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile has been shown to have other biochemical and physiological effects. Studies have suggested that 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile can reduce inflammation, inhibit the growth of bacteria and fungi, and improve cognitive function.

Advantages And Limitations For Lab Experiments

One advantage of using 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile in lab experiments is its ability to inhibit the growth of cancer cells without affecting normal cells. This makes it a promising candidate for cancer treatment. However, one limitation of using 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile in lab experiments is its relatively low solubility in water, which can make it difficult to administer.

Future Directions

There are several future directions for research on 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile. One area of interest is the development of more efficient synthesis methods for 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile. Another area of interest is the investigation of the potential use of 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to fully understand the mechanism of action of 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile and its potential side effects.

Synthesis Methods

2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile can be synthesized using a multistep process that involves the reaction of 4-nitrobenzyl chloride with ethyl cyanoacetate, followed by the reduction of the resulting compound with lithium aluminum hydride. The final product is obtained by reacting the intermediate with 2-bromoethylamine hydrobromide and potassium carbonate.

Scientific Research Applications

2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile has been extensively studied for its potential use in cancer treatment. Studies have shown that 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile inhibits the growth of various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

CAS RN

14185-99-0

Product Name

2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile

Molecular Formula

C15H12Cl2N4

Molecular Weight

319.2 g/mol

IUPAC Name

2-[4-[bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile

InChI

InChI=1S/C15H12Cl2N4/c16-5-7-21(8-6-17)14-3-1-12(2-4-14)15(11-20)13(9-18)10-19/h1-4H,5-8H2

InChI Key

XXGHHHAXTXPUFX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=C(C#N)C#N)C#N)N(CCCl)CCCl

Canonical SMILES

C1=CC(=CC=C1C(=C(C#N)C#N)C#N)N(CCCl)CCCl

Other CAS RN

14185-99-0

synonyms

2-[4-[bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile

Origin of Product

United States

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